
Carfentrazone Ethyl-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carfentrazone Ethyl-d5 is a deuterated analog of Carfentrazone-ethyl, a broad-spectrum, systemic, selective post-emergence triazolone herbicide. It is primarily used in agricultural settings to control broadleaf weeds in various crops such as rice, wheat, soybean, and corn . The deuterated form, this compound, is often used as an analytical standard in scientific research due to its stability and distinct isotopic signature .
Méthodes De Préparation
The synthesis of Carfentrazone Ethyl-d5 involves several steps:
Analyse Des Réactions Chimiques
Carfentrazone Ethyl-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carfentrazone, which is a metabolite of Carfentrazone-ethyl.
Hydrolysis: The ester moiety can be hydrolyzed to form F8426-chloropropionic acid.
Reduction: The compound can be reduced by hydrogen in the presence of a palladium catalyst.
Common reagents used in these reactions include hydrogen, palladium catalysts, and oxidizing agents like OXONE® . The major products formed from these reactions are carfentrazone and F8426-chloropropionic acid .
Applications De Recherche Scientifique
Carfentrazone Ethyl-d5 is widely used in scientific research for various applications:
Agricultural Research: It is used to study the degradation dynamics and residue behavior of herbicides in soil and crops.
Environmental Studies: Researchers use it to investigate the stereoselective degradation behavior of herbicides in different soil types.
Analytical Chemistry: Due to its stable isotopic signature, it serves as an analytical standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses.
Mécanisme D'action
Carfentrazone Ethyl-d5 exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is crucial in the chlorophyll biosynthetic pathway . This inhibition leads to the accumulation of peroxidative agents that disrupt cell membranes, causing chlorosis and necrosis in plants .
Comparaison Avec Des Composés Similaires
Carfentrazone Ethyl-d5 is unique due to its deuterated nature, which provides enhanced stability and distinct isotopic labeling. Similar compounds include:
Carfentrazone-ethyl: The non-deuterated form used widely as a herbicide.
Fenoxaprop-p-ethyl: Another herbicide used for controlling grass weeds.
Pinoxaden: A herbicide used for controlling grass weeds in cereal crops.
These compounds share similar herbicidal properties but differ in their specific targets and degradation behaviors.
Propriétés
Formule moléculaire |
C15H14Cl2F3N3O3 |
|---|---|
Poids moléculaire |
417.2 g/mol |
Nom IUPAC |
1,1,2,2,2-pentadeuterioethyl 2-chloro-3-[2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoate |
InChI |
InChI=1S/C15H14Cl2F3N3O3/c1-3-26-13(24)10(17)4-8-5-12(11(18)6-9(8)16)23-15(25)22(14(19)20)7(2)21-23/h5-6,10,14H,3-4H2,1-2H3/i1D3,3D2 |
Clé InChI |
MLKCGVHIFJBRCD-WNWXXORZSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C(CC1=CC(=C(C=C1Cl)F)N2C(=O)N(C(=N2)C)C(F)F)Cl |
SMILES canonique |
CCOC(=O)C(CC1=CC(=C(C=C1Cl)F)N2C(=O)N(C(=N2)C)C(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12058257.png)



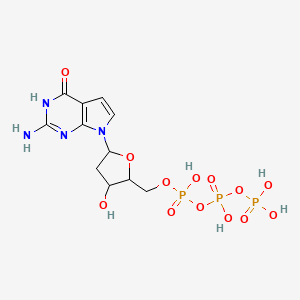
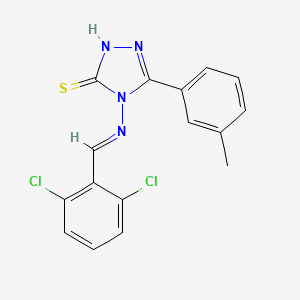
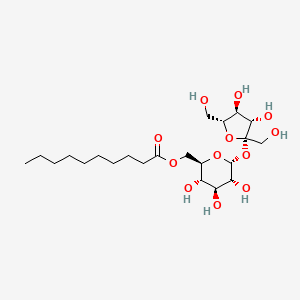
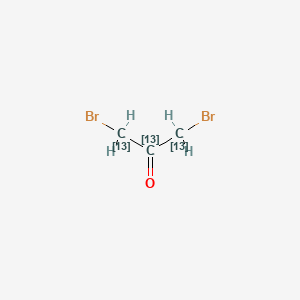
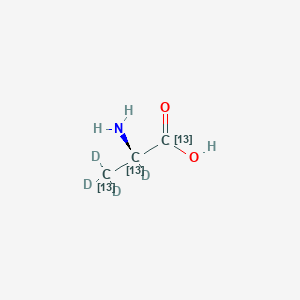
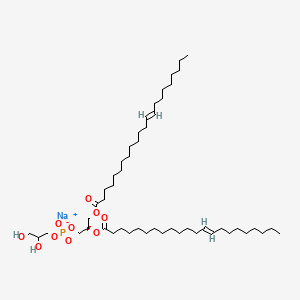

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058306.png)

![N,N'-[[3',6'-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1'-Bis[(acetyloxy)](/img/structure/B12058319.png)
